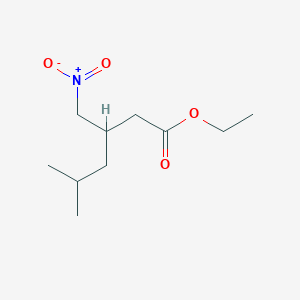

Ethyl-5-methyl-3-(Nitromethyl)hexanoat

Übersicht

Beschreibung

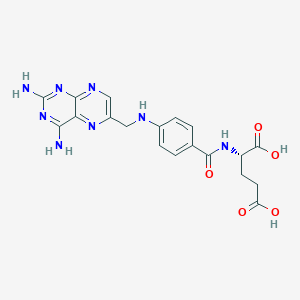

Pemetrexed (sodium salt hydrate) is a chemotherapy medication primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer. It is a folate antimetabolite that inhibits several key enzymes involved in folate metabolism and DNA synthesis, thereby preventing the proliferation of cancer cells .

Wissenschaftliche Forschungsanwendungen

Pemetrexed (Natriumsalzhydrat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung des Folatstoffwechsels und der Enzyminhibition verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse und Enzymaktivität.

Medizin: Wird hauptsächlich in der Chemotherapie zur Behandlung von Pleuramesotheliom und nicht-kleinzelligem Lungenkrebs eingesetzt. .

5. Wirkmechanismus

Pemetrexed (Natriumsalzhydrat) übt seine Wirkung aus, indem es mehrere folatabhängige Enzyme hemmt, die an der Purin- und Pyrimidinsynthese beteiligt sind. Zu diesen Enzymen gehören Thymidylatsynthase, Dihydrofolat-Reduktase und Glycinamid-Ribonukleotid-Formyltransferase. Durch die Störung dieser Stoffwechselprozesse verhindert Pemetrexed die DNA-Synthese und die Zellreplikation, was zum Absterben schnell teilender Krebszellen führt .

Ähnliche Verbindungen:

Methotrexat: Ein weiterer Folatantimetabolit, der in der Chemotherapie eingesetzt wird. Es hemmt hauptsächlich die Dihydrofolat-Reduktase.

Raltitrexed: Hemmt die Thymidylatsynthase und wird zur Behandlung von Darmkrebs eingesetzt.

Pralatrexat: Ein Folatanalog, das auf die Dihydrofolat-Reduktase abzielt und zur Behandlung von peripheren T-Zell-Lymphomen eingesetzt wird.

Einzigartigkeit von Pemetrexed: Pemetrexed ist einzigartig aufgrund seines multi-zielgerichteten Wirkmechanismus, der mehrere wichtige Enzyme im Folatstoffwechsel hemmt. Diese breite Aktivität macht es wirksam gegen eine Vielzahl von soliden Tumoren, einschließlich nicht-kleinzelligem Lungenkrebs und Pleuramesotheliom .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Pemetrexed (Natriumsalzhydrat) beinhaltet die Reaktion von Pemetrexed-Disäure mit Natriumkationen unter wasserfreien Bedingungen. Dieser Prozess kann entweder die amorphe oder die Hemipentahydratform von Pemetrexed-Dinatrium ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von Pemetrexed (Natriumsalzhydrat) konzentriert sich auf die Erzielung hoher Reinheit und Stabilität. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um stabiles amorphes Pemetrexed-Dinatrium und die Hemipentahydratform zu erzeugen. Analytische Methoden wie Hochleistungsflüssigkeitschromatographie und Gaschromatographie werden verwendet, um die chemische Reinheit zu gewährleisten und Restlösungsmittel zu überwachen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pemetrexed (Natriumsalzhydrat) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Pemetrexed kann unter bestimmten Bedingungen oxidiert werden, obwohl dies kein primärer Reaktionsweg ist.

Reduktion: Reduktionsreaktionen sind bei Pemetrexed weniger häufig.

Substitution: Pemetrexed kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von Pemetrexed mit modifizierten funktionellen Gruppen ergeben .

Wirkmechanismus

Pemetrexed (sodium salt hydrate) exerts its effects by inhibiting multiple folate-dependent enzymes involved in purine and pyrimidine synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By disrupting these metabolic processes, pemetrexed prevents DNA synthesis and cell replication, leading to the death of rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Methotrexate: Another folate antimetabolite used in chemotherapy. It primarily inhibits dihydrofolate reductase.

Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer.

Pralatrexate: A folate analog that targets dihydrofolate reductase and is used for treating peripheral T-cell lymphoma.

Uniqueness of Pemetrexed: Pemetrexed is unique due to its multi-targeted mechanism of action, inhibiting several key enzymes in folate metabolism. This broad-spectrum activity makes it effective against a variety of solid tumors, including non-small cell lung cancer and pleural mesothelioma .

Eigenschaften

IUPAC Name |

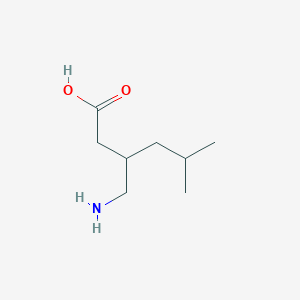

ethyl 5-methyl-3-(nitromethyl)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-4-15-10(12)6-9(5-8(2)3)7-11(13)14/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHHVAYLSGONPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(C)C)C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560647 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128013-65-0 | |

| Record name | Ethyl 5-methyl-3-(nitromethyl)hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

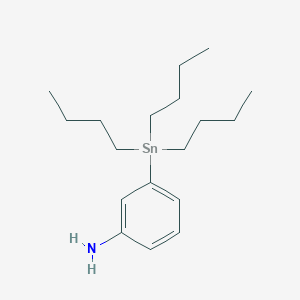

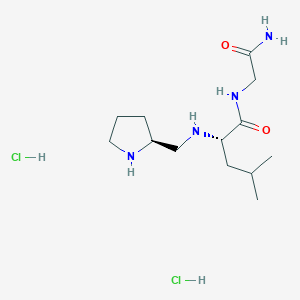

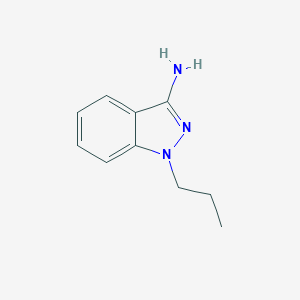

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE](/img/structure/B17810.png)

![[3,4-diacetyloxy-5-(2,6-dioxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B17814.png)